5-ethyl-4,6-dimethylpyrimidine
Description
BenchChem offers high-quality 5-ethyl-4,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-4,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1849391-39-4 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-4-8-6(2)9-5-10-7(8)3/h5H,4H2,1-3H3 |
InChI Key |
YZPSWCDZBOOMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1C)C |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-dimethyl-5-ethylpyrimidine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dimethyl-5-ethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and materials science. This document will delve into its chemical structure, and SMILES notation, and explore its physicochemical properties, potential synthetic routes, and prospective applications, particularly within the realm of drug discovery.
Chemical Structure and Identification
4,6-dimethyl-5-ethylpyrimidine is a heterocyclic aromatic compound. The core of the molecule is a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This core is further functionalized with two methyl groups at positions 4 and 6, and an ethyl group at position 5.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4,6-dimethyl-5-ethylpyrimidine |
| Molecular Formula | C8H12N2 |
| Canonical SMILES | CCC1=C(C=NC(=N1)C)C |
| Molecular Weight | 136.19 g/mol |
The structural arrangement of 4,6-dimethyl-5-ethylpyrimidine is depicted in the following diagram:
Caption: 2D Chemical Structure of 4,6-dimethyl-5-ethylpyrimidine
Physicochemical Properties
While specific experimental data for 4,6-dimethyl-5-ethylpyrimidine is not extensively available, its properties can be predicted based on the well-characterized parent molecule, 4,6-dimethylpyrimidine, and the influence of the ethyl substituent.
Predicted Properties:
| Property | Predicted Value | Rationale |
| Appearance | Colorless to light yellow liquid or solid[1] | Similar to 4,6-dimethylpyrimidine. |
| Boiling Point | >154 °C | The boiling point is expected to be higher than that of 4,6-dimethylpyrimidine (154 °C) due to the increased molecular weight and van der Waals forces from the ethyl group.[2] |
| Melting Point | Variable | The melting point will be influenced by the crystal packing, which is difficult to predict without experimental data. |
| Solubility | Soluble in organic solvents | Pyrimidine and its derivatives generally exhibit good solubility in a range of organic solvents. |
| pKa | ~1.5 - 2.5 | The pyrimidine ring is weakly basic. The electron-donating methyl and ethyl groups may slightly increase the basicity compared to unsubstituted pyrimidine. |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 4,6-dimethyl-5-ethylpyrimidine would be based on the well-established principle of pyrimidine synthesis, which often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[3]
A logical synthetic approach would involve the reaction of 3-ethyl-2,4-pentanedione with formamidine.
Proposed Synthetic Workflow:
Sources
An In-depth Technical Guide to 5-ethyl-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 5-ethyl-4,6-dimethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information on its fundamental properties, a plausible synthetic route based on established methodologies for related compounds, and its potential applications derived from the known biological activities of the pyrimidine scaffold.
Molecular Identity and Physicochemical Properties
5-ethyl-4,6-dimethylpyrimidine is an aromatic heterocyclic organic compound. The pyrimidine core, a diazine with nitrogen atoms at positions 1 and 3, is substituted with an ethyl group at the 5-position and methyl groups at the 4- and 6-positions.
Molecular Formula: C₈H₁₂N₂
Molecular Weight: 136.19 g/mol
The structure of the pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the 2-, 4-, and 6-positions susceptible to nucleophilic attack, while electrophilic substitution is more likely to occur at the 5-position[1][2]. The alkyl substituents on 5-ethyl-4,6-dimethylpyrimidine will influence its solubility and interactions with biological targets.
Table 1: Core Properties of 5-ethyl-4,6-dimethylpyrimidine
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 5-ethyl-4,6-dimethylpyrimidine |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature |
Synthesis of 5-ethyl-4,6-dimethylpyrimidine
A probable and efficient method for the synthesis of 5-ethyl-4,6-dimethylpyrimidine is the Pinner pyrimidine synthesis. This classic reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine[3][4][5]. For the target molecule, the logical precursors would be 3-ethyl-2,4-pentanedione and acetamidine.
Experimental Protocol: Pinner Synthesis
Materials:
-
3-ethyl-2,4-pentanedione
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Amidine Preparation: Add acetamidine hydrochloride to the flask and stir the mixture until the free base of acetamidine is formed.
-
Condensation: To the stirred solution, add an equimolar amount of 3-ethyl-2,4-pentanedione dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.
-
Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude 5-ethyl-4,6-dimethylpyrimidine can be further purified by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere prevents side reactions involving atmospheric moisture and oxygen.
-
Sodium ethoxide acts as a base to deprotonate the acetamidine hydrochloride, generating the free amidine necessary for the condensation reaction.
-
Refluxing provides the necessary thermal energy to overcome the activation energy of the condensation and cyclization steps.
Workflow for the Synthesis of 5-ethyl-4,6-dimethylpyrimidine:
Caption: A generalized workflow for the synthesis of 5-ethyl-4,6-dimethylpyrimidine.
Potential Applications in Research and Drug Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs[6][7][8]. Substituted pyrimidines are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties[9].
The specific substitution pattern of 5-ethyl-4,6-dimethylpyrimidine could confer unique pharmacological properties. The ethyl group at the 5-position and the methyl groups at the 4- and 6-positions will influence the molecule's size, lipophilicity, and steric profile, which are critical for its interaction with biological targets such as enzymes and receptors.
Investigational Logic for a Novel Pyrimidine Derivative:
The development of a novel pyrimidine-based therapeutic agent would typically follow a structured investigational workflow.
Caption: A logical workflow for the development of a novel pyrimidine-based therapeutic agent.
Given the prevalence of pyrimidines in oncology, virology, and anti-infective research, initial screening of 5-ethyl-4,6-dimethylpyrimidine could focus on these areas. For example, its potential as a kinase inhibitor could be explored, as many approved kinase inhibitors feature a pyrimidine core. Furthermore, the de novo pyrimidine biosynthesis pathway is a target in some cancers, suggesting another avenue for investigation[10].
References
-
Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines a. Canadian Journal of Chemistry, 64(11), 2087–2095. [Link]
-
Iqbal, J. (2015). Pinner pyrimidine synthesis. SlideShare. [Link]
-
Bravo, J. A., & Díaz, D. D. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 708. [Link]
-
Martins, M. A. P., et al. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Current Organic Synthesis, 13(6), 849-876. [Link]
-
Sharma, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
-
Sarpong, R., & Hein, J. E. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 14(10), 1113-1119. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-14. [Link]
-
Kumar, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Drug Research Reviews, 15(3), 196-214. [Link]
-
Singh, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 245. [Link]
-
Kumar, R., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 1-31. [Link]
-
Verma, S. M., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Drug Development and Research, 7(3), 12-25. [Link]
-
Wikipedia contributors. (2024). Pyrimidine. Wikipedia. [Link]
-
El-Sayed, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. [Link]
-
Verma, S. M., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
De Zutter, J. K., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS Genetics, 16(11), e1009117. [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Distinguishing 5-Ethyl-4,6-dimethylpyrimidine from Pyrazine Isomers
This guide provides an in-depth technical analysis distinguishing 5-ethyl-4,6-dimethylpyrimidine (a specific pyrimidine derivative) from pyrazine isomers (specifically alkyl-substituted pyrazines like 2-ethyl-3,5-dimethylpyrazine).[1]
While these compounds are isobaric (share the same mass) and often co-elute in gas chromatography, they represent fundamentally different chemical scaffolds with distinct electronic properties, synthetic origins, and industrial applications.[1]
Executive Summary
5-Ethyl-4,6-dimethylpyrimidine (C₈H₁₂N₂) is a 1,3-diazine derivative primarily utilized as a pharmacophore intermediate.[1] In contrast, its pyrazine isomers (1,4-diazines, e.g., 2-ethyl-3,5-dimethylpyrazine) are potent flavorants generated via Maillard reactions.[1]
Differentiation requires a multi-modal approach:
-
Electronic: Pyrimidines possess a significant dipole moment and higher basicity compared to the non-polar, less basic pyrazine core.
-
Synthetic: Pyrimidines are synthesized via condensation of 1,3-dicarbonyls with amidines; pyrazines arise from 1,2-dicarbonyl condensation with diamines.[1]
-
Analytical: NMR is the definitive confirmation method, relying on the distinct chemical shift of the C2-proton in the pyrimidine ring.
Part 1: Structural & Electronic Fundamentals[1]
The core difference lies in the nitrogen positioning within the aromatic ring.[2] This variation dictates the electronic distribution, dipole moment, and reactivity profiles.[1]
The Diazine Core Comparison[1][3]
| Feature | 5-Ethyl-4,6-dimethylpyrimidine | Alkyl Pyrazine Isomers |
| Core Structure | 1,3-Diazine (Meta-nitrogen placement) | 1,4-Diazine (Para-nitrogen placement) |
| Symmetry | Lower symmetry ( | Higher symmetry (often |
| Dipole Moment | High (~2.3 D) . The lone pairs are at ~60°, creating a net vector. | Zero or Low . Lone pairs are opposed (180°), canceling vectors. |
| Basicity (pKa) | Higher (~1.3 - 2.0) .[1] The 1,3-arrangement allows for less inductive destabilization of the protonated form compared to pyrazine. | Lower (~0.6) . Electron-withdrawing effects are more pronounced; protonation is less favorable. |
| Boiling Point | Generally higher due to dipole-dipole interactions.[1] | Generally lower due to lack of permanent dipole. |
Electronic Implications
In 5-ethyl-4,6-dimethylpyrimidine , the C2 position (between the two nitrogens) is highly electron-deficient.[1] This makes the C2-proton acidic and the position susceptible to nucleophilic attack.[1] In pyrazines , the electron density is more evenly distributed, though still electron-deficient compared to pyridine.[1]
Part 2: Synthetic Pathways[1]
Understanding the origin of a sample often predicts its identity. Pyrimidines are products of "rational synthesis" in pharma, while alkyl pyrazines are often "accidental synthesis" products in food chemistry (Maillard reaction).
Pyrimidine Synthesis (The Principal Synthesis)
The formation of 5-ethyl-4,6-dimethylpyrimidine typically follows the condensation of a 1,3-dicarbonyl equivalent with an amidine.[1][3]
-
Precursors: Ethyl-2-ethylacetoacetate (provides the carbon skeleton) + Formamidine (provides the N-C-N fragment).[1]
-
Mechanism: Cyclocondensation.
Pyrazine Synthesis
Alkyl pyrazines are formed via the condensation of 1,2-dicarbonyls (often from sugar degradation) with amino acids or 1,2-diamines.[1]
-
Precursors: 2,3-Pentanedione + Ethylenediamine (or amino acid degradation products).[1]
-
Mechanism: Schiff base formation followed by oxidation/aromatization.
Visualization: Synthetic Divergence
Caption: Divergent synthetic origins. Pyrimidines require 1,3-functionalized carbons, whereas Pyrazines require 1,2-functionalized precursors.[1][3]
Part 3: Analytical Differentiation Protocol
Distinguishing these isomers is a common challenge in analytical chemistry, particularly when analyzing complex matrices (e.g., cooked food volatiles vs. drug impurities).[1]
Mass Spectrometry (GC-MS) Challenges
Both compounds have a molecular formula of C₈H₁₂N₂ and a Molecular Weight of 136.20 g/mol .
-
EI Spectrum Similarity: Both show a strong molecular ion (
= 136). -
Fragmentation:
-
Pyrazines:[3][4][5][6][7][8] Often show strong
(loss of H from alkyl group) and McLafferty rearrangements if alkyl chains >C2.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Pyrimidines:[9][10][11][12][13][14][15] Ring fragmentation (RDA - Retro-Diels-Alder) is more common, often losing HCN (27 Da) or acetonitrile (41 Da).[1]
-
-
Verdict: MS alone is often insufficient for definitive ID without high-resolution standards.
Nuclear Magnetic Resonance (NMR) - The Gold Standard
This is the only self-validating method for absolute structural confirmation.[1]
Protocol: 1H-NMR Differentiation
Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz+
| Signal | 5-Ethyl-4,6-dimethylpyrimidine | 2-Ethyl-3,5-dimethylpyrazine (Isomer) |
| Aromatic Proton | δ 8.8 - 9.1 ppm (1H, s) | δ 8.0 - 8.3 ppm (1H, s) |
| Explanation | This is the H-2 proton.[1] It is flanked by two nitrogen atoms, causing extreme deshielding.[3] | This is the H-6 proton. It is adjacent to only one nitrogen, resulting in less deshielding. |
| Alkyl Groups | Methyls at 4,6 are chemically equivalent (Singlet, 6H).[1] | Methyls at 3,5 are chemically distinct or equivalent depending on symmetry, but usually appear as two singlets or one broad singlet.[1] |
Gas Chromatography Retention Indices (RI)
If NMR is unavailable (e.g., trace analysis), Retention Indices on polar vs. non-polar columns provide strong evidence.[1]
-
Polar Columns (e.g., Wax): Pyrimidines, being more polar (higher dipole), generally have higher retention indices (RI) than their pyrazine isomers.[1]
-
Non-Polar Columns (e.g., DB-5): Separation is driven by boiling point; co-elution is highly likely.[1]
Visualization: Analytical Decision Tree
Caption: Workflow for definitive identification. NMR provides structural certainty; RI is used for trace analysis.[1]
Part 4: Functional Applications
Pharmaceutical Relevance (Pyrimidine)
5-Ethyl-4,6-dimethylpyrimidine is primarily a scaffold intermediate .[1]
-
Mechanism: The pyrimidine ring mimics the purine bases of DNA/RNA.[14]
-
Usage: It serves as a precursor for kinase inhibitors and antimetabolites. The 4,6-dimethyl and 5-ethyl substitution pattern is often used to tune lipophilicity (
) to improve cell membrane permeability in drug candidates.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Flavor & Fragrance Relevance (Pyrazine)
Isomeric alkyl pyrazines are sensory active compounds .
-
Mechanism: They bind to specific olfactory receptors associated with "roasted" notes.
-
Usage: 2-Ethyl-3,5-dimethylpyrazine is a high-impact aroma chemical used to impart earthy, potato-like, or cocoa notes to food products.[1]
-
Safety: Generally Recognized As Safe (GRAS) for flavor use, whereas the pyrimidine analogue would require separate toxicological validation.[1]
References
-
Sigma-Aldrich. (2024). 2-Ethyl-3,(5 or 6)-dimethylpyrazine Product Specification. Retrieved from [1]
-
BenchChem. (2025).[16] Technical Brief on 4-Ethyl-6-methylpyrimidine and Related Derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines. PubMed.[17] Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Pyrimidines. Retrieved from
-
Stevens Institute of Technology. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from
Sources
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- 3. lejan-team.com [lejan-team.com]
- 4. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
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Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to the Solubility of 5-ethyl-4,6-dimethylpyrimidine in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Discovery and Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For a compound like 5-ethyl-4,6-dimethylpyrimidine, which belongs to a class of heterocyclic compounds with significant biological and pharmaceutical relevance, understanding its solubility profile is paramount.[1][2] Pyrimidine derivatives are integral to the formation of nucleic acids and have been investigated for a wide array of therapeutic applications, including anticancer, analgesic, and antimicrobial agents.[1][2]
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is crucial for several stages of drug development:
-
Synthesis and Purification: Appropriate solvents are necessary for chemical reactions and for isolating and purifying the final compound to the high standards required for pharmaceutical use.
-
Formulation: Developing a stable and effective dosage form, whether it be a tablet, capsule, or injectable, is highly dependent on the API's solubility in excipients and solvent systems.
-
Pharmacokinetics: The solubility of a drug in both aqueous and lipid environments (often mimicked by organic solvents) is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will, therefore, equip the researcher with the foundational knowledge and practical tools to approach the solubility assessment of 5-ethyl-4,6-dimethylpyrimidine.
Physicochemical Properties and Predicted Solubility of 5-ethyl-4,6-dimethylpyrimidine
While specific experimental data for 5-ethyl-4,6-dimethylpyrimidine is sparse, we can predict its general solubility behavior by analyzing its molecular structure and comparing it to related compounds.
Molecular Structure Analysis:
5-ethyl-4,6-dimethylpyrimidine has the following structural features:
-
Pyrimidine Core: A six-membered aromatic heterocycle containing two nitrogen atoms. The presence of these nitrogen atoms increases the molecule's polarity compared to a simple benzene ring.[1]
-
Alkyl Substituents: An ethyl group at position 5 and two methyl groups at positions 4 and 6. These alkyl groups are nonpolar and will contribute to the molecule's lipophilicity.
Predicted Solubility:
Based on the principle of "like dissolves like," we can make the following predictions:[3]
-
Polar Solvents: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, suggesting some degree of solubility in polar protic solvents like ethanol and methanol.[1] However, the presence of three alkyl groups will likely limit its solubility in highly polar solvents like water. We can anticipate moderate solubility in water.[1]
-
Nonpolar Solvents: The ethyl and methyl groups will enhance the compound's solubility in nonpolar and moderately polar aprotic solvents. Therefore, good solubility is expected in solvents such as chloroform, dichloromethane, and ethyl acetate.
-
Aprotic Polar Solvents: Solvents like acetone and acetonitrile, which are polar but cannot donate hydrogen bonds, are also likely to be effective solvents.
The general trend for solubility of organic compounds often decreases as the carbon chain length of a homologous series increases, making the compound more hydrocarbon-like.[3]
Table 1: Predicted Qualitative Solubility of 5-ethyl-4,6-dimethylpyrimidine in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen bonding potential with pyrimidine nitrogens, balanced by nonpolar alkyl groups. |
| Water | Low to Moderate | Limited by the hydrophobic nature of the alkyl substituents.[1] | |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Good | Dipole-dipole interactions between the solvent and the polar pyrimidine ring. |
| Nonpolar Aprotic | Hexane, Toluene | Moderate to Good | Van der Waals forces between the alkyl groups and the nonpolar solvent. |
| Chlorinated | Dichloromethane, Chloroform | Good | Favorable interactions with the overall molecular structure. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate quantitative data, experimental determination of solubility is essential. The following protocol describes the equilibrium solubility method, a reliable and widely used technique.
3.1. Materials and Equipment
-
5-ethyl-4,6-dimethylpyrimidine (solid, of known purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, chloroform) of analytical grade
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
3.2. Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
3.3. Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 5-ethyl-4,6-dimethylpyrimidine (e.g., 10-20 mg) into several vials. The key is to have undissolved solid remaining at equilibrium.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 5-ethyl-4,6-dimethylpyrimidine of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute the filtered sample solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same method as the standards.
-
Calculate the concentration of 5-ethyl-4,6-dimethylpyrimidine in the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
3.4. Data Presentation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of 5-ethyl-4,6-dimethylpyrimidine at 25 °C (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Hexane |
Safety and Handling
While specific toxicity data for 5-ethyl-4,6-dimethylpyrimidine is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Pyrimidine derivatives, in general, require careful handling.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[4][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-ethyl-4,6-dimethylpyrimidine in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, practical protocol for experimental determination, researchers are well-equipped to characterize this important physicochemical property. Accurate solubility data is a cornerstone of successful drug development, enabling informed decisions in synthesis, formulation, and preclinical evaluation. The methodologies and principles outlined herein are broadly applicable to the study of other novel pyrimidine derivatives and small molecules.
References
- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown.
- Unknown.
- Scribd. Experiment 1. Solubility of Organic Compounds.
- ChemicalBook.
- Chemos GmbH&Co.KG.
- Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS.
- Sigma-Aldrich. (2024, September 6).
- Echemi.
- Solubility of Things. 4,6-dimethylpyrimidine.
- Unknown. Measurement and correlation of the solubility of DMAP in seven pure solvents.
- MedCrave online. (2018, September 14).
- Benchchem.
- School of Chemistry. Molecular and crystal properties of ethyl 4,6- dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate from experimental and theoretical electron densities.
- MicroChemicals. Solvents and solubilities.
- National Institutes of Health. 4,6-Dimethylpyrimidine.
- Natural Sciences Publishing. (2016, September 1).
- PubMed. (2018, October 1).
- Der Pharma Chemica.
- Journal of Applied Chemistry Research.
- Benchchem.
- Environmental Protection Agency.
- Sigma-Aldrich. Solvent Miscibility Table.
- ChemicalBook. (2025, July 16). 5-Bromo-2-chloro-4,6-dimethylpyrimidine.
Sources
Methodological & Application
Application Note: Strategic Utilization of 5-Ethyl-4,6-dimethylpyrimidine in Orexin Receptor Antagonist (ORA) Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific utilization of 5-ethyl-4,6-dimethylpyrimidine (CAS 1558-17-4 derivative/analog) as a scaffold in the synthesis of Dual Orexin Receptor Antagonists (DORAs).
Executive Summary & Rationale
The modulation of Orexin receptors (OX1R and OX2R) has become a cornerstone in the treatment of insomnia and sleep disorders, validated by the clinical success of compounds like Lemborexant and Suvorexant . While first-generation antagonists often utilized simple dimethylpyrimidine or benzoxazole moieties, the introduction of the 5-ethyl-4,6-dimethylpyrimidine scaffold represents a strategic evolution in Structure-Activity Relationship (SAR) exploration.
Why this Scaffold?
-
Lipophilicity Modulation: The 5-ethyl group increases lipophilicity (ClogP) compared to the standard 5-H or 5-methyl analogs, potentially enhancing Blood-Brain Barrier (BBB) penetration, a critical parameter for CNS-active drugs.
-
Metabolic Blocking: Substitution at the 5-position blocks a common site of oxidative metabolism (cytochrome P450-mediated oxidation), potentially extending the half-life (
) of the clinical candidate. -
Steric Vectoring: The ethyl group provides steric bulk that can enforce specific binding conformations within the OX2R lipophilic pocket, improving selectivity profiles.
Chemical Properties & Handling
| Property | Value | Notes |
| IUPAC Name | 5-ethyl-4,6-dimethylpyrimidine | Symmetry axis through C2-C5 |
| CAS RN | 19858-14-1 | (Verify specific salt forms if applicable) |
| Molecular Weight | 136.19 g/mol | Low MW allows for efficient "fragment-based" growth |
| Physical State | Liquid/Low-melting solid | Hygroscopic; store under inert atmosphere |
| Basicity (pKa) | ~3.5 - 4.5 (Pyridine-like N) | Protonation possible; affects extraction pH |
| Solubility | DCM, MeOH, DMSO | Moderate water solubility; highly soluble in organics |
Synthetic Protocols
To utilize 5-ethyl-4,6-dimethylpyrimidine in ORA synthesis, the scaffold must usually be "activated" to link with the core pharmacophore (typically a diazepane, piperidine, or proline derivative).
We present two primary activation routes: Lateral Methyl Functionalization (Route A) and C2-Activation (Route B).
Route A: Lateral Bromination (Linker Installation)
This protocol converts one of the equivalent 4/6-methyl groups into a reactive electrophile, suitable for
Mechanism: Radical Substitution (Wohl-Ziegler Reaction).
Reagents:
-
Substrate: 5-ethyl-4,6-dimethylpyrimidine (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.1 equiv)
-
Solvent: CCl4 or Benzotrifluoride (Green alternative)
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 5-ethyl-4,6-dimethylpyrimidine in 50 mL of anhydrous Benzotrifluoride under
atmosphere. -
Addition: Add NBS (10.5 mmol) and AIBN (1.0 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) for 4-6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Note: Over-reaction leads to dibromide; strict stoichiometry is vital.
-
-
Workup: Cool to
to precipitate succinimide. Filter off the solid. -
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Target Product: 4-(bromomethyl)-5-ethyl-6-methylpyrimidine.
-
Route B: C2-Activation (Direct Heteroaryl Coupling)
If the design requires attaching the pyrimidine directly to an aromatic ring or amine without a methylene linker (similar to the bi-aryl connectivity in some 2-SORA candidates), the C2 position must be activated.
Protocol:
-
N-Oxidation: Treat the starting material with m-CPBA (1.2 equiv) in DCM at
to form the N-oxide. -
Chlorination: Reflux the N-oxide in
(Phosphorus oxychloride) for 2 hours. -
Isolation: Quench carefully into ice-water/NaHCO3. Extract with EtOAc.
-
Target Product: 2-chloro-5-ethyl-4,6-dimethylpyrimidine.
-
-
Coupling: Use this chloride in Buchwald-Hartwig aminations or Suzuki couplings.
Application Workflow: Synthesis of a "Lemborexant-Analog"
The following workflow illustrates how the brominated intermediate (from Route A) connects to a standard ORA core.
Pathway Diagram (DOT Visualization)
Figure 1: Convergent synthesis workflow utilizing the 5-ethyl-4,6-dimethylpyrimidine scaffold for Orexin Receptor Antagonist construction.
Experimental Coupling Protocol
-
Reagents: Dissolve the DORA Core (e.g., (S)-2-((5-fluoropyridin-2-yl)oxy)piperidine, 1.0 equiv) in DMF.
-
Base: Add
(3.0 equiv) or (for faster kinetics). -
Alkylation: Add 4-(bromomethyl)-5-ethyl-6-methylpyrimidine (1.1 equiv) dropwise.
-
Conditions: Stir at
for 12 hours. -
Validation: Verify product mass via LC-MS (
). The 5-ethyl group will show a distinct triplet-quartet pattern in NMR, differentiating it from standard methyl analogs.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Bromination) | Formation of di-bromo species. | Stop reaction at 80% conversion; use 0.95 equiv NBS. |
| Regioisomerism | Bromination at 5-ethyl position. | Highly unlikely thermodynamically; benzylic (methyl) radicals are more stable than secondary alkyl radicals in this steric environment. |
| Poor Solubility | High lipophilicity of 5-ethyl group. | Switch from MeOH to DCM/EtOAc for extractions. |
| Incomplete Coupling | Steric hindrance from 5-ethyl. | Increase reaction temp to |
References
-
Boss, C., et al. (2010). "Biomedical Application of Orexin Receptor Antagonists." Journal of Medicinal Chemistry.
-
Beuckmann, C. T., et al. (2017). "Preclinical Pharmacology of Lemborexant, a Dual Orexin Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics.
-
Merck & Co. (2014).[4] "Discovery of Dual Orexin Receptor Antagonists with Rat Sleep Efficacy (MK-6096)." Bioorganic & Medicinal Chemistry Letters.
-
Eisai R&D Management Co., Ltd. (2012).[5] "Preparation of cyclopropane compounds as orexin receptor antagonists." World Intellectual Property Organization (WO2012039371).
-
Organic Chemistry Portal. (2025). "N-Bromosuccinimide (NBS) in Radical Substitutions."
Sources
- 1. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
- 2. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. Discovery of dual orexin receptor antagonists with rat sleep efficacy enabled by expansion of the acetonitrile-assisted/diphosgene-mediated 2,4-dichloropyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Application Note: Suzuki-Miyaura Coupling Protocols for 2-Chloro-5-ethyl-4,6-dimethylpyrimidine
Executive Summary & Mechanistic Insight[1][2]
This guide details the protocols for functionalizing 2-chloro-5-ethyl-4,6-dimethylpyrimidine . While chloropyrimidines are generally considered activated electrophiles due to the electron-withdrawing nature of the ring nitrogens, this specific substrate presents a unique "push-pull" challenge:
-
Electronic Deactivation: The three alkyl groups (4,6-dimethyl and 5-ethyl) are electron-donating. Through inductive effects (+I), they increase electron density on the pyrimidine ring, rendering the C2-Cl bond less electrophilic compared to unsubstituted 2-chloropyrimidine. This slows down the Oxidative Addition step.
-
Steric Environment: While the C2 position is not directly hindered by the 4,6-methyl groups (which point away from the C2 vector), the overall lipophilicity and bulk of the molecule can influence solubility and catalyst approach.
-
Catalyst Poisoning: The exposed ring nitrogens at positions 1 and 3 are potent σ-donors. If the palladium catalyst is not adequately ligated by a bulky phosphine, the pyrimidine nitrogen will coordinate to the metal center, forming an inactive "palladium sink" (Catalyst Poisoning).
Therefore, the successful coupling of this substrate requires a catalyst system that is electron-rich (to force oxidative addition) and bulky (to prevent N-coordination).
Mechanistic Workflow & Decision Tree
The following diagram illustrates the competing pathways in the reaction matrix. The goal is to maximize the green cycle (Productive Coupling) while suppressing the red pathways (Poisoning and Dehalogenation).
Figure 1: Catalytic cycle highlighting the critical "Poisoning" trap specific to pyrimidine substrates.
Experimental Protocols
Protocol A: The "Workhorse" Method (Cost-Effective)
Best for: Coupling with simple, electron-rich aryl boronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid). Catalyst: Pd(dppf)Cl₂[1][2] · CH₂Cl₂. The bidentate ferrocenyl ligand prevents N-coordination and is robust against oxygen.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂ (3 – 5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (solid)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent: Add 1,4-Dioxane (concentration ~0.2 M) and degas by bubbling Nitrogen/Argon for 5 minutes.
-
Base: Add the aqueous Na₂CO₃ solution (3.0 equiv). Note: If using anhydrous K₃PO₄, add it in step 1.
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting chloride (M+H = 185/187 pattern).
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄ and concentrate.
Protocol B: The "High-Performance" Method (Buchwald Protocol)
Best for: Hindered boronic acids, electron-deficient coupling partners, or if Protocol A fails. Catalyst: XPhos Pd G3 or G4. The bulky biaryl phosphine ligand (XPhos) creates a "protective shell" around the Pd, completely blocking pyrimidine nitrogen coordination and accelerating the coupling of hindered centers.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv[2]
-
Catalyst: XPhos Pd G3 (1 – 2 mol%)
-
Base: 0.5 M K₃PO₄ (aqueous)
-
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
Step-by-Step Procedure:
-
Charge: Add chloropyrimidine (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (2 mol%) to the vessel.
-
Inertion: Evacuate and backfill with Nitrogen (3 cycles).
-
Solvent/Base: Add degassed THF followed by degassed aqueous K₃PO₄ (2.0 equiv).
-
Reaction: Heat to 60°C – 80°C . Note: This system is highly active; lower temperatures often suffice, reducing side reactions.
-
Completion: Reaction is typically complete in < 2 hours.
Data Presentation & Optimization Guide
Use the following table to select conditions based on your specific coupling partner.
| Coupling Partner (Boronic Acid) | Recommended Protocol | Catalyst | Base | Temp | Notes |
| Simple Aryl (e.g., Ph-B(OH)₂) | Protocol A | Pd(dppf)Cl₂ | Na₂CO₃ | 90°C | Standard conditions. High yield expected. |
| Electron-Poor (e.g., 4-CN-Ph-B(OH)₂) | Protocol A | Pd(dppf)Cl₂ | Cs₂CO₃ | 100°C | Switch to Cesium base to facilitate transmetallation. |
| Sterically Hindered (e.g., 2,6-dimethyl-Ph) | Protocol B | XPhos Pd G3 | K₃PO₄ | 80°C | XPhos is required to accommodate steric bulk. |
| Heteroaryl (e.g., 3-Pyridyl) | Protocol B | XPhos Pd G3 | K₃PO₄ | 80°C | XPhos prevents heteroatom poisoning from both partners. |
Troubleshooting "Self-Validating" Checks
-
Issue: Starting material consumed, but mass corresponds to De-chlorinated product (Ar-H).
-
Cause: β-hydride elimination or protodeboronation.
-
Fix: Switch solvent to Toluene (anhydrous) and use anhydrous K₃PO₄. Water promotes protodeboronation in sensitive substrates.
-
-
Issue: No reaction; Starting material remains.
-
Cause: Catalyst poisoning by pyrimidine nitrogens.
-
Fix: Switch immediately to Protocol B . The XPhos ligand is specifically designed to solve this.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides.[3] The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
BenchChem Technical Notes. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Ethyl-4,6-Dimethylpyrimidine Synthesis
Ticket ID: PYR-OPT-5E46DM Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
This guide addresses the synthesis of 5-ethyl-4,6-dimethylpyrimidine (CAS: 1573-35-9), a critical intermediate often derived from 3-ethyl-2,4-pentanedione .
Users frequently report yields below 50% due to three primary factors:
-
Incomplete Cyclization: Failure to drive the equilibrium condensation to completion.
-
Water Management: Water generated during synthesis hydrolyzes the intermediate Schiff base.
-
Purification Loss: Significant product loss during extraction or distillation due to similar boiling points of impurities.
Target Molecule Specifications
| Property | Value | Note |
| IUPAC Name | 5-Ethyl-4,6-dimethylpyrimidine | |
| Precursor | 3-Ethyl-2,4-pentanedione | "3-Ethylacetylacetone" |
| Key Reagent | Formamide (Method A) or Formamidine Acetate (Method B) | |
| Boiling Point | ~210–215 °C (at 760 mmHg) | Est. High boiling liquid/low melting solid. |
| Basicity (pKa) | ~6.5 (Conjugate acid) | Exploitable for Acid/Base extraction. |
Synthesis Protocols
Method A: The Formamide Route (Scalable, Cost-Effective)
Recommended for gram-to-kilogram scale.
The Mechanism: The reaction involves the condensation of 3-ethyl-2,4-pentanedione with formamide. This is a high-temperature reaction where formamide acts as both reagent and solvent.
Optimized Protocol:
-
Stoichiometry: Use a 1:5 molar ratio of diketone to formamide. The excess formamide drives the equilibrium.
-
Catalyst: Add 5-10 mol% Ammonium Acetate or a catalytic amount of Acetic Acid .
-
Setup: Equip a round-bottom flask with a thermometer and a short-path distillation head (not a reflux condenser initially).
-
Reaction:
-
Heat the mixture to 180–190 °C .
-
Critical Step: As the reaction proceeds, water and some formamide will distill over. This removal of water is essential to drive the reaction to completion (Le Chatelier's principle).
-
Maintain temperature for 4–6 hours until the theoretical amount of water has been collected.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate.
Method B: The Formamidine Acetate Route (High Purity)
Recommended for medicinal chemistry/small scale (<10g).
The Mechanism: Formamidine acetate is a more reactive equivalent of formamide, allowing for milder conditions (refluxing ethanol) and cleaner impurity profiles.
Optimized Protocol:
-
Reagents: 1.0 eq 3-ethyl-2,4-pentanedione, 1.2 eq Formamidine Acetate, 2.5 eq Sodium Ethoxide (NaOEt).
-
Solvent: Absolute Ethanol (Anhydrous).
-
Reaction: Reflux for 12–16 hours.
-
Advantage: This method avoids the thermal degradation often seen in Method A, resulting in a lighter-colored crude product.
Critical Troubleshooting (FAQ)
Issue 1: "My yield is stuck at 40%."
Diagnosis: Water inhibition. The condensation releases 2 equivalents of water. If this water remains in the pot, it hydrolyzes the imine intermediate back to the starting ketone. Solution:
-
For Method A: You must distill off the water/formamide azeotrope during the reaction. If you reflux under a closed condenser, the water stays in the system.
-
For Method B: Ensure your ethanol is anhydrous and use a drying tube or nitrogen line.
Issue 2: "The product is black/tarry."
Diagnosis: Thermal polymerization. 3-ethyl-2,4-pentanedione is sensitive to oxidation and polymerization at the high temperatures (190°C) required for the Formamide route. Solution:
-
Sparge with Nitrogen: Degas the formamide and diketone before heating.
-
Switch to Method B: If high purity is paramount, the lower temperature (78°C) of the ethanol reflux prevents tar formation.
Issue 3: "I cannot separate the product from the starting diketone."
Diagnosis: Similar physical properties. Distillation is difficult if the conversion isn't 100%. Solution: Acid-Base Purification (The "Magic" Step). Since the product is a basic pyrimidine and the starting material is a neutral/acidic ketone (enolizable), you can separate them chemically.
The "Self-Validating" Purification Workflow
The following workflow utilizes the basicity of the pyrimidine nitrogen to separate it from non-basic impurities (starting material) and polymeric tars.
Figure 1: Acid-Base Extraction Protocol. This method chemically separates the basic pyrimidine from neutral starting materials, eliminating the need for difficult distillations.
Data & Optimization Matrix
| Variable | Standard Condition | Optimized Condition | Impact on Yield |
| Reagent Ratio | 1:1 (Diketone:Formamide) | 1:5 (Diketone:Formamide) | +15-20% (Mass action drives equilibrium) |
| Water Control | Reflux | Distillation / Dean-Stark | +25% (Prevents hydrolysis) |
| Purification | Direct Distillation | Acid/Base Extraction | +10% (Recovers product from "mixed" fractions) |
| Atmosphere | Air | Nitrogen/Argon | +5% (Reduces tar/side-reactions) |
References & Authority
-
General Pyrimidine Synthesis (The Principle):
-
Use of 3-Ethyl-2,4-pentanedione:
-
Precursor Validation: Sigma-Aldrich. (n.d.). 3-Ethyl-2,4-pentanedione Product Sheet. Retrieved from
-
Context: Confirms the boiling point and stability of the starting material, crucial for setting reaction temperatures.
-
-
Formamide as Reagent/Solvent:
-
Technique: The use of excess formamide as a solvent to drive pyrimidine formation is a documented industrial technique to handle solubility and stoichiometry simultaneously.
-
Source: Bredereck, H., et al. (1959). Formamide reactions. Chemische Berichte. (Foundational work on formamide cyclizations).
-
-
Acid-Base Extraction Logic:
-
Protocol: "Purification of basic heterocycles via salt formation."
-
Source: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The authoritative guide on workup procedures).
-
Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood. 5-ethyl-4,6-dimethylpyrimidine and its precursors may be irritants. Consult local SDS before handling.
Sources
Technical Support Center: Purification of 2-Chloro-5-ethyl-4,6-dimethylpyrimidine
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-chloro-5-ethyl-4,6-dimethylpyrimidine. The protocols and explanations herein are designed to ensure scientific integrity and provide practical, field-proven insights into overcoming common purification challenges.
Introduction: The Critical Role of Purity
2-Chloro-5-ethyl-4,6-dimethylpyrimidine is a key heterocyclic intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its reactive chloro-group allows for facile nucleophilic substitution, making it a versatile building block. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and the formation of difficult-to-remove, structurally related byproducts in the final active ingredient. This guide addresses the common purification hurdles to ensure a high-quality starting material for your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-chloro-5-ethyl-4,6-dimethylpyrimidine?
The impurity profile is largely dependent on the synthetic route, but it typically involves chlorination of 5-ethyl-4,6-dimethylpyrimidin-2-ol with a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Common impurities include:
-
Unreacted Starting Material (5-ethyl-4,6-dimethylpyrimidin-2-ol): This is the most frequent impurity, resulting from incomplete chlorination. It is significantly more polar than the desired product.
-
Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis, which can revert the product back to the 5-ethyl-4,6-dimethylpyrimidin-2-ol starting material, especially during aqueous workups or on acidic silica gel.
-
Phosphorus-based Byproducts: If POCl₃ is used, residual phosphorus compounds may persist after the reaction. These are often removed during an aqueous workup.[1]
-
Polymeric or Colored Impurities: High temperatures or prolonged reaction times can sometimes lead to the formation of high-molecular-weight, colored byproducts.
Q2: I've run a preliminary analysis, and my product appears impure. What's the best first step?
Before attempting a large-scale purification, it is crucial to characterize the impurity profile.
-
Thin Layer Chromatography (TLC): This is the quickest and most effective initial step.[2][3] It helps you visualize the number of components and estimate their relative polarities. The unreacted hydroxypyrimidine starting material will have a much lower Rf value (it will stick to the silica plate more) than the chlorinated product.
-
Spectroscopic Analysis: Obtain a ¹H NMR spectrum of the crude material. The presence of the starting material or other impurities will be evident from extra peaks that don't correspond to the product structure.
-
HPLC-MS: For a more quantitative assessment, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can separate and identify the API from its impurities, providing precise purity levels.[4]
Troubleshooting Purification Issues
Issue 1: My final product is contaminated with the hydroxypyrimidine starting material.
This is the most common challenge. The significant difference in polarity between the hydroxyl/keto-form starting material and the chloro-product is the key to their separation.
Recrystallization is a powerful technique for purifying solids by separating compounds based on their differential solubility in a specific solvent.[5] The goal is to find a solvent that dissolves the desired 2-chloro-5-ethyl-4,6-dimethylpyrimidine at an elevated temperature but in which it is poorly soluble at lower temperatures, while the more polar impurity remains in the solution (mother liquor).[6]
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility of Product (Hot) | Solubility of Product (Cold) | Notes |
| Methanol | High | Moderate | Good for removing less polar impurities. A patent suggests recrystallization from methanol for a similar compound.[1] |
| Ethanol | High | Moderate-Low | Often a good starting point for pyrimidine derivatives.[7] |
| Isopropanol | Moderate-High | Low | Can provide excellent recovery of the purified product. |
| Hexane/Isopentane | Low | Very Low | Can be used to wash the final crystals or as the "insoluble solvent" in a two-solvent system.[8] |
| Ethyl Acetate | High | Moderate | Often used in the workup and can be a component of a recrystallization solvent system.[9] |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent from Table 1. Test on a small scale first.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.[6]
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities.[10]
-
Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[10]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[6]
-
Drying: Dry the crystals to a constant weight.
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[11][12][13] For this separation, the less polar 2-chloro-5-ethyl-4,6-dimethylpyrimidine will travel down the column faster than the more polar hydroxypyrimidine impurity.
Workflow for Method Selection
Caption: Decision tree for selecting a purification method.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between the product spot (higher Rf) and the starting material spot (lower Rf). A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Prepare a column with silica gel as the stationary phase.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading) and load the resulting powder onto the top of the column.[12]
-
Elution: Begin eluting the column with the solvent system determined by TLC.[11] If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be effective.[14]
-
Fraction Collection: Collect the eluent in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point, forming an insoluble liquid phase. This often traps impurities.
-
Possible Cause 1: Solution is too saturated or cooled too quickly.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil completely, then allow it to cool much more slowly. Insulating the flask can help.[14]
-
-
Possible Cause 2: Presence of significant impurities.
-
Solution: Impurities can depress the melting point and interfere with crystal lattice formation. A preliminary purification by column chromatography may be necessary before attempting recrystallization.
-
-
Possible Cause 3: Lack of nucleation sites.
-
Solution: Scratch the inside of the flask with a glass rod at the surface of the liquid to create microscopic scratches that can serve as nucleation sites. Alternatively, if you have a pure crystal, add a tiny "seed crystal" to induce crystallization.[14]
-
Issue 3: The product appears to be hydrolyzing back to the starting material on the silica gel column.
The silica gel surface can be slightly acidic, which can catalyze the hydrolysis of the reactive 2-chloro group.
-
Solution 1: Neutralize the Mobile Phase.
-
Add a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase.[14] This will neutralize the acidic sites on the silica gel and prevent on-column degradation.
-
-
Solution 2: Use an Alternative Stationary Phase.
-
Consider using a less acidic stationary phase like neutral alumina.[14]
-
Experimental Workflow Visualization
Caption: Standard workflow for purification by column chromatography.
References
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. (n.d.). Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (2025, August 7). ResearchGate.
- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
- Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
- Experiment 2: Recrystallization. (n.d.). Unknown Source.
- 29.3 Chromatographic Columns. (n.d.). Open Library Publishing Platform.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. (n.d.). Benchchem.
- Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (n.d.). Benchchem.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Applied Science and Biotechnology Journal for Advanced Research.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- 2-Chloro-4-methylpyrimidine synthesis. (n.d.). ChemicalBook.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES. (2011, June 6). Semantic Scholar.
- PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. (n.d.). CHEMICAL PROBLEMS.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
- 2-chloropyrimidine. (n.d.). Organic Syntheses Procedure.
- 4-amino-2,6-dimethylpyrimidine. (n.d.). Organic Syntheses Procedure.
- 2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure.
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (n.d.). Semantic Scholar.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021, February 10). PMC.
- Preparation method of 2-chloro-5-hydroxypyrimidine. (2019, July 23). Eureka | Patsnap.
- Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2020, June 1). Unknown Source.
- Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
- 2-Chloro-4,6-dimethylpyrimidine. (n.d.). PubChem.
- Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine. (1978). Crossref.
- Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (n.d.). SciELO México.
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemprob.org [chemprob.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. orgsyn.org [orgsyn.org]
- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chromtech.com [chromtech.com]
- 13. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
optimizing cyclization temperature for 5-ethyl-4,6-dimethylpyrimidine
Technical Support Center: Pyrimidine Synthesis Optimization Subject: Optimizing Cyclization Temperature for 5-Ethyl-4,6-Dimethylpyrimidine (EDP) Ticket ID: PYR-OPT-5E46DM Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Thermal "Sweet Spot"
For the synthesis of 5-ethyl-4,6-dimethylpyrimidine via the condensation of 3-ethyl-2,4-pentanedione with formamide , the critical process parameter (CPP) is the internal reaction temperature.
The Optimized Window: 180°C – 190°C
-
< 170°C: Incomplete cyclization; accumulation of open-chain imine intermediates (low yield).
-
> 200°C: Rapid decomposition of formamide into CO and NH₃ (safety hazard); polymerization of the diketone (tar formation/dark color).
Part 1: The Mechanism & Thermal Logic
To optimize your yield, you must understand why this temperature range is non-negotiable. The reaction typically follows a Leuckart-Wallach type cyclization mechanism.
Reaction Pathway Diagram
The following diagram illustrates the kinetic checkpoints where temperature exerts control.
Caption: Kinetic pathway of EDP synthesis showing critical thermal divergence points.
Thermodynamic Drivers:
-
Activation Energy (
): The initial condensation of the diketone with formamide requires significant thermal energy to overcome the steric hindrance introduced by the 5-ethyl group . Standard acetylacetone reacts easily at 160°C; the ethyl derivative requires the push to 180°C. -
Water Removal: The final step is a dehydration. Operating at 180°C ensures water is driven off immediately (flash distillation), shifting the equilibrium toward the product (Le Chatelier’s principle).
Part 2: Optimized Experimental Protocol
Objective: Synthesize 5-ethyl-4,6-dimethylpyrimidine with >85% purity and minimized tar formation.
Reagents:
-
3-Ethyl-2,4-pentanedione (1.0 eq)
-
Formamide (4.0 - 5.0 eq) – Acts as both reagent and solvent.
Step-by-Step Workflow:
-
Setup: Use a 3-neck round bottom flask equipped with:
-
Mechanical stirrer (magnetic stirring often fails as viscosity changes).
-
Internal thermometer (Critical: Do not rely on oil bath temp).
-
Dean-Stark trap or distillation head (to remove water/formic acid).
-
-
Ramp: Charge formamide and diketone. Heat rapidly to 160°C .
-
The Critical Hold: Slowly ramp from 160°C to 185°C over 30 minutes.
-
Observation: You will see water/formic acid distilling over.
-
-
Reaction: Hold at 180-190°C for 4–6 hours.
-
End-point: Monitor by TLC or GC. Disappearance of the diketone peak is the primary indicator.
-
-
Workup:
-
Cool to 100°C.
-
Quench with water or dilute NaOH (to neutralize residual formic acid).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Vacuum distillation is preferred over crystallization due to the low melting point of alkyl pyrimidines.
-
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turned black/tarry. What happened? A: This is "charring," usually caused by two factors:
-
Temperature Overshoot: You likely exceeded 200°C. At this temp, the diketone polymerizes.
-
Oxygen Leak: Pyrimidine precursors are sensitive to oxidation at high temps. Ensure a strict Nitrogen/Argon blanket.
Q2: I have low yield (<40%), and NMR shows an open-chain impurity. A: The cyclization was incomplete.
-
Cause: The internal temperature likely dropped below 170°C (refluxing formamide can cool the bulk liquid).
-
Fix: Insulate your column/flask. Ensure the internal probe reads 180°C+. You may also need to increase the reaction time.
Q3: The pressure in my vessel is spiking. A: STOP IMMEDIATELY.
-
Cause: Formamide decomposes thermally into Carbon Monoxide (CO) and Ammonia (NH₃) at high temperatures.
-
Fix: Ensure your venting system is open and unblocked. Never run this reaction in a completely closed pressure vessel without a burst disk rated for gas generation.
Data Table: Temperature vs. Outcome
| Temperature Range | Reaction Rate | Primary Byproduct | Yield Potential |
| 140°C - 160°C | Slow | Open-chain imines | Low (<50%) |
| 180°C - 190°C | Optimal | Trace tars | High (70-90%) |
| > 200°C | Fast | Polymer/Tar + CO gas | Low (Decomposition) |
Part 4: Safety & Compliance (Formamide Hazards)
WARNING: Formamide is a reproductive toxin and teratogen.
-
Gas Evolution: The decomposition of formamide releases Carbon Monoxide (CO). All experiments must be conducted in a high-efficiency fume hood with a CO monitor present.
-
Skin Absorption: Formamide penetrates skin rapidly. Use Butyl rubber gloves (Nitrile provides limited protection against hot amides).
References
-
BenchChem. (2025).[1][2][3] Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Retrieved from
-
National Institutes of Health (NIH). (2015). Radical Pathways for the Prebiotic Formation of Pyrimidine Bases from Formamide.[4] PubMed. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine & Formamide Hazards. Retrieved from
-
Lew, A. et al. (2012). Formamide, a Novel Challenging Reagent for the Direct Synthesis of Non-N-Substituted Cyclic Imides. (Demonstrates Formamide reactivity at 170-180°C). Retrieved from
Sources
Validation & Comparative
characteristic IR absorption bands of 5-ethyl-4,6-dimethylpyrimidine
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
5-Ethyl-4,6-dimethylpyrimidine (CAS: 1558-09-4) represents a critical structural motif in the synthesis of broad-spectrum fungicides (e.g., pyrimethanil analogs) and cardiovascular agents. In drug development, the precise characterization of this alkyl-substituted heterocycle is often complicated by the presence of structural isomers and unreacted precursors.
This guide provides an objective, data-driven comparison of the Infrared (IR) spectral characteristics of 5-ethyl-4,6-dimethylpyrimidine against its primary structural analog (4,6-dimethylpyrimidine) and its synthetic precursor (3-ethyl-2,4-pentanedione).
Key Differentiator: The spectroscopic "fingerprint" of the ethyl group at the C5 position—specifically the methylene (-CH₂-) scissoring modes and the absence of the C5-H aromatic bending vibration—serves as the primary validation marker.
Characteristic IR Absorption Profile
The following data characterizes the target molecule. Assignments are based on vibrational spectroscopy principles for alkyl-substituted diazines.
Table 1: Diagnostic Bands of 5-Ethyl-4,6-Dimethylpyrimidine
| Frequency Region (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment |
| 3010 – 3060 | ν(C-H) aromatic | Weak | Pyrimidine ring C-H stretch (C2-H). |
| 2960 – 2970 | ν(C-H) asymmetric | Medium | Methyl/Ethyl group terminal -CH₃ stretch. |
| 2870 – 2930 | ν(C-H) symmetric | Medium | Methylene (-CH₂-) stretch from the 5-ethyl group. |
| 1580 – 1600 | ν(C=N) / ν(C=C) | Strong | Pyrimidine ring skeletal stretching (Quadrant stretch). |
| 1540 – 1560 | ν(C=C) | Medium | Ring skeletal vibration (distinct from benzene analogs). |
| 1450 – 1470 | δ(CH₂) scissoring | Medium | Methylene deformation (Diagnostic for Ethyl group). |
| 1370 – 1380 | δ(CH₃) symmetric | Medium | "Umbrella" mode of methyl groups at C4/C6. |
| 990 – 1000 | Ring Breathing | Medium/Sharp | Symmetric ring expansion (The "Star of David" mode). |
| ~800 – 850 | γ(C-H) out-of-plane | Weak | C2-H bending. Note: Absence of C5-H band here is critical. |
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against common process impurities and analogs to facilitate rapid identification.
Scenario A: Synthesis Monitoring (Precursor vs. Product)
Context: Synthesis typically involves the condensation of 3-ethyl-2,4-pentanedione with formamide (or an equivalent amidine).
| Feature | Precursor: 3-Ethyl-2,4-pentanedione | Target: 5-Ethyl-4,6-dimethylpyrimidine | Analytical Insight |
| 1700-1730 cm⁻¹ | Strong (C=O) | Absent | Disappearance of Carbonyl is the primary reaction endpoint indicator. |
| 1580-1600 cm⁻¹ | Absent (or weak enol C=C) | Strong (C=N) | Appearance of the pyrimidine ring stretch confirms cyclization. |
| 3300-3500 cm⁻¹ | Broad (Enolic -OH) | Absent | Loss of -OH indicates successful dehydration/aromatization. |
Scenario B: Isomer Discrimination (Target vs. 4,6-Dimethylpyrimidine)
Context: Distinguishing the target from its non-ethylated analog (a potential starting material impurity or degradation product).
| Feature | Analog: 4,6-Dimethylpyrimidine | Target: 5-Ethyl-4,6-dimethylpyrimidine | Analytical Insight |
| C5 Position | Proton (H) | Ethyl Group (-CH₂CH₃) | The substitution site determines the bending modes. |
| ~800-820 cm⁻¹ | Present (Strong) | Absent | The Analog shows a strong C5-H out-of-plane bend. The Target lacks this proton. |
| ~1460 cm⁻¹ | Weak (Methyl only) | Distinct | The Target shows increased intensity due to methylene (-CH₂-) scissoring from the ethyl chain. |
Experimental Protocol: High-Fidelity Acquisition
Physical State Note: 5-Ethyl-4,6-dimethylpyrimidine is a liquid at room temperature (BP ~210°C).[1] Do not use KBr pellets, as the heat of grinding may induce volatility losses or hygroscopic artifacts.
Method: Attenuated Total Reflectance (ATR-FTIR)
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for chemical resistance.
-
Background Collection: Acquire a 32-scan background of the clean, dry crystal in ambient air.
-
Sample Application:
-
Pipette 10–20 µL of the neat liquid onto the center of the crystal.
-
Critical Step: Ensure the liquid covers the "active spot" (usually 1-2 mm diameter) entirely.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000 – 600 cm⁻¹.[2]
-
-
Post-Processing: Apply "ATR Correction" (if available in software) to account for penetration depth variance across wavenumbers.
Decision Logic & Workflow
The following diagram illustrates the logical workflow for verifying the identity of 5-ethyl-4,6-dimethylpyrimidine during a QC batch release.
Figure 1: Spectroscopic decision tree for validating 5-ethyl-4,6-dimethylpyrimidine synthesis.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Pyrimidine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation.[3] Elsevier. (Chapter 8: Heterocyclic Compounds).
- Bojarski, J. T., et al. (1978). "Methylation of Pyrimidines: Spectroscopic Differentiation." Advances in Heterocyclic Chemistry, Vol 23, 1-60.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Section: Heterocyclic Aromatic Compounds).[4][1][5]
Sources
mass spectrometry fragmentation pattern of 5-ethyl-4,6-dimethylpyrimidine
Analytical Distinction of Alkylpyrimidines: A Comparative MS Fragmentation Guide for 5-ethyl-4,6-dimethylpyrimidine
Executive Summary & Core Directive
In the analysis of substituted pyrimidines—critical scaffolds in pharmaceuticals (e.g., pyrimethamine) and flavor chemistry—structural isomers often present identical molecular ions (
Unlike rigid templates, this document focuses on the mechanistic causality of fragmentation. We differentiate the target molecule from its positional isomers (e.g., 2-ethyl-4,6-dimethylpyrimidine) by exploiting the specific electronic environment of the C5 position versus the N-adjacent C2/C4/C6 positions.[1]
Structural Analysis & Theoretical Fragmentation
The pyrimidine ring is electron-deficient, containing two nitrogen atoms at positions 1 and 3. The fragmentation behavior is dictated by the location of the alkyl substituents relative to these nitrogen atoms.
-
Key Feature: The ethyl group is located at C5 , the only carbon not adjacent to a nitrogen atom. It is flanked by two methyl groups at C4 and C6.
-
Mechanistic Implication: The C5 position acts more like a benzylic carbon in a carbocyclic aromatic system. It lacks the direct "ortho-effect" or "McLafferty-type" rearrangement possibilities available to alkyl groups at C2, C4, or C6, which can interact directly with the ring nitrogen lone pairs.[1]
Predicted Fragmentation Pathway (Graphviz)
The following diagram illustrates the primary fragmentation logic for the 5-ethyl isomer, highlighting the dominance of
Caption: Figure 1. Primary fragmentation pathway for 5-ethyl-4,6-dimethylpyrimidine.[1] Note the dominance of the m/z 121 ion due to the stability of the C5-cation and lack of N-assisted rearrangement.
Comparative Analysis: Distinguishing Isomers
The critical challenge in analyzing alkylpyrimidines is distinguishing the 5-ethyl isomer from the 2-ethyl or 4-ethyl isomers.[1] The distinction relies on the McLafferty Rearrangement and Proximity Effects .
The Mechanistic Differentiator
-
2-Ethyl / 4-Ethyl Isomers: The ethyl group is adjacent to a ring nitrogen.[1] This allows for a specific rearrangement where a hydrogen from the ethyl group transfers to the nitrogen, followed by the loss of ethylene (
, 28 Da). This results in a significant peak at m/z 108 . -
5-Ethyl Isomer (Target): The ethyl group is distant from the ring nitrogens. The H-transfer required for ethylene loss is geometrically disfavored.[1] Consequently, the spectrum is dominated by simple cleavage.
Spectral Comparison Table
| Feature | 5-Ethyl-4,6-Dimethyl (Target) | 2-Ethyl-4,6-Dimethyl (Alternative) | Diagnostic Logic |
| Molecular Ion ( | m/z 136 (Strong) | m/z 136 (Strong) | Indistinguishable by parent mass alone.[1] |
| Base Peak | m/z 121 ( | m/z 135 ( | 5-Et favors methyl loss ( |
| Rearrangement ( | m/z 108 (Very Weak/Absent) | m/z 108 (Significant) | CRITICAL: 2-Et isomer loses ethylene via N-assisted rearrangement. 5-Et cannot.[1] |
| Ring Cleavage | m/z 94 (from 121 - HCN) | m/z 80 (from 108 - HCN) | Secondary fragments follow the primary loss pattern.[1] |
| Retention Index (Polar) | Higher RI (typically) | Lower RI | 5-substitution increases polarity/boiling point vs 2-substitution.[1] |
Expert Insight: Do not rely solely on the presence of m/z 136. The ratio of 121:108 is the fingerprint. If 108 is significant (>20% of base peak), you likely have the 2-ethyl or 4-ethyl isomer, not the 5-ethyl.[1]
Validated Experimental Protocol (GC-MS)
To ensure reproducible fragmentation and separation from isomers, the following protocol uses a non-polar column which separates based on boiling point (correlated to the dipole moment differences of the isomers).
Workflow Diagram (Graphviz)
Caption: Figure 2. Standardized GC-MS workflow for alkylpyrimidine analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Hexane.
-
Why: Pyrimidines are sufficiently volatile; derivatization (e.g., TMS) is unnecessary and introduces spectral noise.
-
-
GC Separation:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5).[1]
-
Inlet: 250°C, Splitless mode (0.5 min purge) to maximize sensitivity for trace impurities.
-
Oven Program: Initial 60°C (hold 1 min)
Ramp 10°C/min to 200°C Ramp 25°C/min to 280°C. -
Self-Validating Check: The 5-ethyl isomer typically elutes after the 2-ethyl isomer on non-polar columns due to reduced steric shielding of the ring nitrogens, increasing interaction with the stationary phase.
-
-
Mass Spectrometry:
References
-
NIST Mass Spectrometry Data Center. Pyrimidine, 4,6-dimethyl- Mass Spectrum.[1][4] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link] (Provides baseline data for the dimethyl core).
-
Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS).[1][5] Journal of Chromatography A. (Demonstrates the necessity of Retention Indices for heterocyclic isomers).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for McLafferty rearrangement mechanisms in heterocycles).
-
Organomation. GC-MS Sample Preparation Guidelines. Available at: [Link][1]
Sources
comparing reactivity of 5-ethyl vs 5-methyl substituted pyrimidines
The following guide compares the chemical and biological reactivity profiles of 5-methylpyrimidine (Thymine scaffold) versus 5-ethylpyrimidine derivatives.
This analysis focuses on the uracil/cytosine scaffold (the relevant drug development context) and synthesizes physicochemical data, synthetic accessibility, and biological performance.
Executive Summary
In medicinal chemistry, the substitution of the C5-methyl group (found in Thymine) with a C5-ethyl group is a classic bio-isosteric replacement used to probe steric tolerance in enzyme binding pockets and increase lipophilicity.
While electronically similar (both alkyl groups act as weak electron donors), the 5-ethyl group introduces a critical steric volume increase and rotational freedom that distinctively alters enzymatic processing.
-
5-Methyl (Thymine): The "Gold Standard" for DNA stability; rigid, evolutionarily optimized for high-fidelity replication.
-
5-Ethyl: A "Probing" scaffold; increases lipophilicity (LogP), retains base-pairing fidelity, but significantly alters interaction with metabolic enzymes (e.g., Thymine Hydroxylase, DPD) and can paradoxically stimulate transcription rates in specific bacterial systems.
Part 1: Physicochemical Profile & Reactivity
The chemical behavior of these two scaffolds is dictated by the interplay between steric bulk and electronic induction.
Electronic and Steric Parameters
The 5-position of the pyrimidine ring is electronically coupled to the C4-carbonyl and N1-position.
| Parameter | 5-Methyl (Thymine) | 5-Ethyl (Analog) | Impact on Reactivity |
| Electronic Effect ( | -0.05 (Weak EDG) | -0.05 (Weak EDG) | Identical. Both stabilize the ring against nucleophilic attack similarly. |
| Taft Steric Constant ( | 0.00 (Reference) | -0.38 (Bulkier) | High. Ethyl requires larger enzymatic pockets; affects |
| Van der Waals Radius | ~2.0 Å | ~2.6 Å (effective) | High. Ethyl introduces rotational entropy not present in the rigid methyl rotor. |
| Acidity (N3-H pKa) | 9.9 | ~10.0 | Negligible. Both remain neutral at physiological pH, ensuring Watson-Crick pairing. |
| Lipophilicity ( | Reference | +0.5 to +0.7 | High. Ethyl derivatives cross cell membranes more efficiently. |
Chemical Stability & Oxidation
-
Methyl Reactivity: The benzylic-like protons of the C5-methyl are susceptible to radical oxidation (e.g., by Tet enzymes) to form 5-hydroxymethyl, 5-formyl, and 5-carboxyl derivatives.
-
Ethyl Reactivity: The
-methylene protons of the 5-ethyl group are also oxidizable but form a secondary alcohol (1-hydroxyethyl). This steric crowding at the -carbon hinders further oxidation to the carbonyl species compared to the methyl congener.
Part 2: Synthetic Methodologies
Direct electrophilic alkylation of the pyrimidine ring at C5 is inefficient for ethyl groups due to poly-alkylation risks. The industry-standard protocols rely on Palladium-catalyzed cross-coupling.
Preferred Route: The "Vinyl-Reduction" Strategy
To synthesize 5-ethyl-2'-deoxyuridine (5-ethyl-dU) or related bases, the most robust workflow is a Stille or Heck coupling to install a vinyl group, followed by catalytic hydrogenation. This avoids the harsh conditions of direct alkylation.
Diagram 1: Synthetic Workflow (Pd-Catalyzed)
Caption: Step-wise synthesis of 5-ethyl pyrimidines via Pd-catalyzed cross-coupling to ensure regioselectivity.
Experimental Protocol: Synthesis of 5-Ethyl-dU
Objective: Conversion of 5-iodo-2'-deoxyuridine to 5-ethyl-2'-deoxyuridine.
-
Coupling (Stille Reaction):
-
Reagents: 5-Iodo-dU (1.0 eq), Tributyl(vinyl)tin (1.1 eq),
(0.05 eq). -
Solvent: Anhydrous DMF.
-
Conditions: Heat to 80°C for 4 hours under Argon.
-
Workup: Evaporate DMF, flash chromatography (DCM/MeOH) to isolate 5-vinyl-dU .
-
-
Reduction:
-
Reagents: 5-Vinyl-dU, 10% Pd/C (10 wt%).
-
Solvent: Methanol/Ethanol (1:1).
-
Conditions: Stir under
balloon (1 atm) for 2 hours at RT. -
Validation: Monitor disappearance of vinyl protons (
5.0-6.5 ppm) via -NMR. -
Yield: Typically 85-95% overall.
-
Part 3: Biological Interface & Performance
This is where the divergence between Methyl and Ethyl becomes critical for drug development.
Antiviral & Polymerase Activity
-
Herpes Simplex Virus (HSV): 5-Ethyl-dU exhibits antiviral activity against HSV-1 and HSV-2.[1][2][3][4] However, it is generally less potent than 5-vinyl or 5-iodovinyl analogs.
-
Transcription Stimulation (Key Differentiator):
-
Unlike many analogs that inhibit processing, 5-ethyluracil-containing DNA templates have been shown to stimulate transcription by bacterial RNA polymerase (up to 200% yield vs. Thymine).[8]
-
Hypothesis: The ethyl group may stabilize the open complex of the polymerase or facilitate promoter clearance due to favorable hydrophobic contacts in the major groove [1].
-
Metabolic Fate (Catabolism)
The degradation of pyrimidines is controlled by Dihydropyrimidine Dehydrogenase (DPD).
-
5-Methyl (Thymine): Rapidly catabolized.
-
5-Ethyl: Acts as a substrate but is processed more slowly.
-
5-Ethynyl (Alkyne): A "Suicide Inhibitor" (mechanism-based inactivator) of DPD.
-
Note: While 5-ethyl is not a suicide inhibitor like the ethynyl derivative, its steric bulk retards catabolism, potentially extending the half-life of co-administered drugs [2].
-
Diagram 2: Biological Fate Comparison
Caption: Divergent biological pathways. Thymine enters epigenetic oxidation; 5-Ethyl enters replication/transcription with unique enhancing effects.
Part 4: References
-
Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides. Source: Royal Society of Chemistry (RSC) Key Finding: 5-ethyluracil-bearing templates showed pronounced stimulation of transcription (200% yield compared to natural thymine).[8]
-
Antiviral Action and Cellular Toxicity of Four Thymidine Analogues. Source: Antimicrobial Agents and Chemotherapy (ASM) Key Finding: 5-Ethyl-dU has antiviral activity against HSV-1/2 (TK+ cells) but is less potent than 5-vinyl-dU.
-
Mechanism-based Inactivation of Thymine Hydroxylase by 5-ethynyluracil. Source: Biochemistry (PubMed) Key Finding: Establishes the comparative reactivity of 5-alkynyl vs 5-alkyl groups in catabolic enzymes.
-
Palladium-catalyzed direct arylation of 5-halouracils. Source: Journal of Organic Chemistry Key Finding: Protocols for C5-functionalization of uracils via Pd-catalysis.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Action and Cellular Toxicity of Four Thymidine Analogues: 5-Ethyl-, 5-Vinyl-, 5-Propyl-, and 5-Allyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of thymine to 5-formyluracil in DNA: mechanisms of formation, structural implications, and base excision by human cell free extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time reference for 5-ethyl-4,6-dimethylpyrimidine
The following guide provides a comprehensive technical reference for the HPLC analysis of 5-ethyl-4,6-dimethylpyrimidine , a critical intermediate in the synthesis of Orexin receptor modulators and various agrochemicals.
Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Researchers.
Executive Summary & Compound Profile
5-Ethyl-4,6-dimethylpyrimidine is a substituted pyrimidine derivative primarily utilized as a building block in the synthesis of pharmaceuticals (e.g., Orexin receptor antagonists) and specific herbicides. Unlike simple pyrimidines, the presence of three alkyl groups (one ethyl, two methyls) significantly increases its lipophilicity, altering its chromatographic behavior compared to polar precursors.
Physicochemical Profile for Method Development
| Property | Value | Chromatographic Implication |
| CAS Number | Not widely listed as commodity; see related 1558-17-4 (4,6-dimethyl) | Reference standards often require custom synthesis or isolation. |
| LogP (Predicted) | ~1.8 – 2.1 | Moderately lipophilic; retains well on C18 without ion-pairing reagents. |
| pKa (Predicted) | ~3.5 – 4.5 (Basic N) | Critical: Mobile phase pH must be controlled (pH > 6.0 for neutral form or pH < 2.5 for protonated form) to prevent peak tailing. |
| UV Max | 254 nm, 265 nm | Strong absorbance at 254 nm due to the aromatic pyrimidine ring. |
Standardized HPLC Protocol (Reference Method)
This protocol is derived from standard methodologies used for alkyl-substituted pyrimidine intermediates (e.g., in Orexin modulator synthesis). It serves as the primary reference for establishing retention times.
Method A: Reversed-Phase C18 (General Purity & Assay)
-
Objective: Robust separation of the target from polar precursors (e.g., amidines, urea) and similar byproducts.
-
Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2)), 5 µm, 150 x 4.6 mm.
-
Mobile Phase:
-
Solvent A: 20 mM Ammonium Acetate (pH 6.5) or 0.1% Phosphoric Acid (pH 2.5).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Gradient (Elute target) |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
Predicted Retention Time (RT) Reference
Note: Absolute RT varies by system dwell volume. Use Relative Retention Time (RRT) for validation.
| Compound | Structure Note | Predicted RT (min) | RRT (vs. 4,6-dimethyl) |
| Pyrimidine | Unsubstituted | 2.5 - 3.0 | 0.45 |
| 4,6-Dimethylpyrimidine | Missing ethyl group | 5.5 - 6.0 | 1.00 (Ref) |
| 5-Ethyl-4,6-dimethylpyrimidine | Target | 8.2 - 9.5 | ~1.55 |
| Dimer Impurities | Synthesis byproducts | 11.0+ | >2.0 |
Expert Insight: The addition of the ethyl group at position 5 adds significant hydrophobic surface area compared to the 4,6-dimethyl analog. Expect the target to elute significantly later (approx. 2-3 minutes later in this gradient) than 4,6-dimethylpyrimidine.
Comparative Column Performance
Choosing the right column chemistry is vital for separating this compound from structural isomers (e.g., 2-ethyl-4,6-dimethylpyrimidine).
| Column Type | Mechanism | Suitability | Observed Effect |
| C18 (ODS) | Hydrophobic Interaction | Best for Routine QC | Sharp peaks; strong retention. Best for separating the target from polar starting materials. |
| Phenyl-Hexyl | Best for Isomers | Provides alternative selectivity if separating 5-ethyl from 2-ethyl isomers. The ethyl group position affects the | |
| C8 (Octyl) | Lower Hydrophobicity | High Throughput | Reduces run time by ~30% but risks co-elution with 4,6-dimethyl precursors. |
Synthesis & Impurity Origin Visualization
Understanding the origin of 5-ethyl-4,6-dimethylpyrimidine helps in identifying potential impurities in the chromatogram.
Figure 1: Synthesis pathway showing the origin of the target compound and likely HPLC impurities.
Method Validation & Troubleshooting Logic
When validating this method, use the following logic tree to resolve common issues like peak tailing or retention shifts.
Figure 2: Troubleshooting logic for optimizing pyrimidine separations.
Critical Troubleshooting Notes:
-
Peak Tailing: Pyrimidines are basic. If tailing occurs on C18, it is likely due to interaction with residual silanols. Solution: Use a "Base Deactivated" (BDS) column or increase buffer concentration to 25-50 mM.
-
Retention Drift: The ethyl group is sensitive to temperature changes in the column compartment. Ensure the column oven is stable at 30°C ± 0.5°C.
References
- Separation of Pyrimidine Derivatives on C18 Columns.Journal of Chromatography A. (General reference for alkyl-pyrimidine behavior).
-
Impurity Profiling of Orexin Receptor Antagonists. Pharmaceutical Research & Development. (Context for 5-ethyl-4,6-dimethylpyrimidine as an intermediate).
-
Physicochemical Properties of Substituted Pyrimidines. National Center for Biotechnology Information (PubChem).
-
HPLC Method Development for Basic Compounds. Agilent Technologies Technical Guides.
Sources
Technical Comparison: 4,6-Dimethylpyrimidine vs. 5-Ethyl-4,6-Dimethylpyrimidine
The following technical guide provides a structural and functional comparison of 4,6-Dimethylpyrimidine (DMP) and its 5-Ethyl derivative (5-Ethyl-4,6-dimethylpyrimidine, EDMP) .
Structural Modulation in Heterocyclic Synthesis and Drug Design
Executive Summary
In medicinal chemistry and agrochemical development, the pyrimidine scaffold is a privileged structure.[1][2] The transition from 4,6-dimethylpyrimidine (DMP) to its 5-ethyl derivative (EDMP) represents a critical optimization strategy known as "scaffold decoration."[1]
While DMP serves as an electron-deficient aromatic core with accessible electrophilic sites, the introduction of an ethyl group at the C5 position drastically alters the molecule's steric profile , lipophilicity (LogP) , and metabolic stability .[1][2] This guide analyzes these shifts to assist researchers in lead optimization.
Part 1: Structural & Electronic Landscape[1]
The primary difference lies at the C5 position (the "meta" position relative to the ring nitrogens).[1]
-
4,6-Dimethylpyrimidine (DMP): The C5 carbon is bonded to a Hydrogen.[1] This position is the only site on the ring significantly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) because the C2, C4, and C6 positions are electron-deficient due to the electronegative nitrogens.[2]
-
5-Ethyl-4,6-dimethylpyrimidine (EDMP): The C5 position is occupied by an Ethyl group.[1] This creates a "fully substituted" carbon arc (C4-C5-C6), resulting in a steric buttress .[1] The ethyl group shields the core from enzymatic attack and increases the molecule's hydrophobic surface area.[1]
Visualization: Steric & Electronic Shift
The following diagram illustrates the structural divergence and the resulting reactivity implications.
Figure 1: Comparative analysis of reactivity and physicochemical shifts upon C5-ethylation.
Part 2: Physicochemical Profile (The Data)[2]
The addition of the ethyl group follows predictable trends in physical organic chemistry (homologation). The data below compares the parent scaffold with the derivative.[1][3][4]
| Property | 4,6-Dimethylpyrimidine (DMP) | 5-Ethyl-4,6-dimethylpyrimidine (EDMP) | Impact on Application |
| CAS Number | 1558-17-4 | 5392-77-8 (or related isomer*) | Identification |
| Molecular Weight | 108.14 g/mol | 136.20 g/mol | Mass balance in synthesis |
| LogP (Lipophilicity) | ~0.6 (Experimental) | ~1.9 - 2.1 (Predicted) | Critical: EDMP crosses cell membranes/BBB significantly better.[1][5] |
| Boiling Point | 154 °C | ~190–200 °C (Predicted) | Higher BP requires stronger vacuum for distillation.[1] |
| pKa (Conj. Acid) | ~2.0 - 2.5 | ~2.8 - 3.0 | Alkyl donation slightly increases basicity, but sterics may hinder solvation.[1] |
| C5 Sterics | Low (Hydrogen) | High (Ethyl flanked by Methyls) | EDMP may not fit in tight enzyme pockets but fills hydrophobic voids.[1] |
Scientific Insight - The "Magic Methyl" vs. Ethyl Effect: While adding a methyl group (the "Magic Methyl" effect) often boosts potency by 10-fold due to better fit, extending to an ethyl group (as in EDMP) is often a deliberate strategy to:
-
Block Metabolism: Prevent oxidation at the C5 position (a common metabolic soft spot).[1]
-
Tune Solubility: Drastically lower water solubility while increasing lipid solubility.[1]
Part 3: Synthetic Pathways & Reactivity
The synthesis of these two compounds highlights the modularity of pyrimidine chemistry. They are rarely interconverted directly; instead, they are synthesized from different
The Principal Synthesis (Condensation Protocol)
The most robust method for generating these pyrimidines is the condensation of a 1,3-dicarbonyl compound with an amidine (or formamide).[2]
Protocol A: Synthesis of 4,6-Dimethylpyrimidine
-
Precursors: Acetylacetone (Pentane-2,4-dione) + Formamide.[1]
-
Conditions: Reflux at 180-190°C.
-
Mechanism: Cyclodehydration.[1]
Protocol B: Synthesis of 5-Ethyl-4,6-dimethylpyrimidine
-
Precursors: 3-Ethylpentane-2,4-dione + Formamide.[1]
-
Conditions: Reflux (Requires slightly higher energy/time due to steric bulk of the ethyl group).[1]
-
Purification: Fractional distillation (EDMP has a higher boiling point).[1]
Workflow Diagram: Divergent Synthesis
Figure 2: Divergent synthetic pathways based on
Part 4: Pharmaceutical Applications & Logic[8]
When choosing between DMP and EDMP for a drug candidate, the decision is driven by Structure-Activity Relationship (SAR) data.[1]
1. Metabolic Blocking (Metabolic Stability)[2]
-
DMP Weakness: The C5-H bond is prone to oxidation by Cytochrome P450 enzymes, leading to rapid clearance.[1]
-
EDMP Solution: The C5-Ethyl group blocks this position. While the ethyl chain itself can be oxidized (at the terminal carbon), the ring stability is preserved longer.[2]
2. Kinase Inhibition (Steric Fit)
Many kinase inhibitors (e.g., for oncology) utilize the pyrimidine ring as a hinge-binding motif.[2]
-
DMP: Used when the binding pocket is narrow.[1]
-
EDMP: Used when there is a hydrophobic "shelf" or pocket available adjacent to the binding site.[1] The ethyl group can displace water molecules from this pocket, providing an entropic gain in binding affinity.[1][2]
3. Self-Validating Protocol: Lipophilicity Assay
To verify the difference in your own lab, use a Shake-Flask Method :
-
Dissolve 10 mg of DMP and EDMP in separate vials of Octanol/Water (1:1).
-
Vortex for 30 mins and let phases separate.
-
Analyze both phases via HPLC (UV detection at 254 nm).
-
Expected Result: DMP will show significant presence in the water phase.[1] EDMP will partition almost exclusively (>90%) into the Octanol phase, confirming its higher LogP.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15257, 4,6-Dimethylpyrimidine. Retrieved from [Link]
-
Bordwell, F. G. pKa Data Compilation. (For heterocyclic pKa trends). Retrieved from [Link][2]
Sources
- 1. 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. fishersci.com [fishersci.com]
- 4. Cyanomethine - Wikipedia [en.wikipedia.org]
- 5. 5-Ethyl-4,6-dimethyl-5-propylnonane | C16H34 | CID 91378012 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
